2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound that features both benzimidazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the condensation of 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid hydrazide with 9-ethyl-9H-carbazole-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions, purification, and quality control could be a feasible approach.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or carbazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole and carbazole moieties can bind to proteins, enzymes, or nucleic acids, affecting their function. The compound may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death or other biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylsulfanyl)acetic acid: A simpler analog with similar structural features but lacking the carbazole moiety.
2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetohydrazide: Another related compound with a different substitution pattern on the benzimidazole ring.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is unique due to the combination of benzimidazole and carbazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21N5OS |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H21N5OS/c1-2-29-21-10-6-3-7-17(21)18-13-16(11-12-22(18)29)14-25-28-23(30)15-31-24-26-19-8-4-5-9-20(19)27-24/h3-14H,2,15H2,1H3,(H,26,27)(H,28,30)/b25-14+ |
InChI Key |
IEARNQZOADEDSL-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.